2,2'-[Methylenebis(oxy)]dianiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminophenoxy)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROFSXKDYZMTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553150 | |
| Record name | 2,2'-[Methylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77804-73-0 | |
| Record name | 2,2'-[Methylenebis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Methylenebis Oxy Dianiline
Strategic Precursor Selection and Design
The logical precursors for the synthesis of 2,2'-[Methylenebis(oxy)]dianiline are 2-aminophenol (B121084) and a suitable one-carbon electrophile that can form the central methylene (B1212753) ether linkage.
2-Aminophenol : This precursor provides the core aromatic amine structure. Its hydroxyl group is key to forming the ether bond. The presence of both an amino and a hydroxyl group on the same molecule requires careful control of reaction conditions to ensure selective reaction at the hydroxyl position.
Methylene Halides : Dihalomethanes, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), are the most common and cost-effective reagents to introduce the methylene bridge. These compounds contain two leaving groups, allowing for sequential substitution by two nucleophiles.
The choice between dichloromethane and dibromomethane can influence reaction rates, with the carbon-bromine bond being generally more reactive (weaker) than the carbon-chlorine bond, potentially leading to faster reaction times but also a higher chance of side reactions if not properly controlled.
Optimized Reaction Pathways for Formation
The most established and logical pathway for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
2 C₆H₄(NH₂)(OH) + CH₂X₂ + 2 Base → C₁₃H₁₄N₂O₂ + 2 [Base-H]X (where X is Cl or Br)
This process typically involves the deprotonation of the phenolic hydroxyl group of 2-aminophenol using a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the methylene halide in a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Investigations of Synthetic Routes
The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood SN2 mechanism. The key steps are:
Deprotonation : A base abstracts the acidic proton from the hydroxyl group of 2-aminophenol, forming a sodium or potassium 2-aminophenoxide salt. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
Nucleophilic Attack : The resulting phenoxide ion attacks one of the carbon-halogen bonds of the dihalomethane. This is a concerted step where the new carbon-oxygen bond forms simultaneously as the halide leaving group departs.
Second Substitution : The intermediate, 2-(halomethoxy)aniline, then reacts with a second equivalent of the 2-aminophenoxide in another SN2 reaction to form the final product, this compound.
The SN2 nature of this reaction dictates that it is favored by the use of a primary halide (the methylene halide) and a strong nucleophile (the phenoxide). wikipedia.org
Catalytic Systems and Enhancers for Synthesis
To improve the efficiency and yield of the synthesis, various catalytic systems and enhancers can be employed:
Phase-Transfer Catalysis (PTC) : This is a particularly effective technique for Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the water-soluble phenoxide nucleophile into the organic phase where the water-insoluble methylene halide resides. This enhances the reaction rate and allows for milder reaction conditions, often leading to cleaner reactions and higher yields.
Solvent Selection : The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile.
Novel Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Solvent-Free or High-Concentration Reactions : Conducting the reaction under solvent-free conditions or at high concentrations, often with the aid of microwave irradiation, can significantly reduce solvent waste and reaction times. Microwave-assisted synthesis, in particular, can lead to rapid heating and dramatic rate enhancements.
Isolation, Purification, and Yield Optimization Techniques
After the reaction is complete, the isolation and purification of this compound are crucial to obtain a product of high purity.
Work-up : The reaction mixture is typically cooled and then treated with water to dissolve the inorganic salts formed as byproducts. The crude product, being organic, will often precipitate out or can be extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Purification :
Recrystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Suitable solvents might include ethanol, isopropanol, or mixtures of solvents like ethanol/water.
Column Chromatography : For more challenging purifications, silica (B1680970) gel column chromatography can be used to separate the desired product from unreacted starting materials and side products based on their differential adsorption to the stationary phase.
Yield Optimization : To maximize the yield, several factors can be controlled:
Stoichiometry : Using a slight excess of 2-aminophenol can help to ensure that both sides of the methylene halide react, although this may complicate purification. Alternatively, a slight excess of the dihalomethane could be used, but this would leave unreacted intermediate.
Reaction Time and Temperature : Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help to determine the optimal reaction time to maximize product formation and minimize the formation of byproducts from prolonged heating.
By carefully considering these synthetic parameters, this compound can be prepared in a controlled and efficient manner.
Chemical Reactivity and Transformation Studies of 2,2 Methylenebis Oxy Dianiline
Fundamental Reaction Pathways and Mechanisms
The reactivity of 2,2'-[Methylenebis(oxy)]dianiline is primarily centered around the nucleophilic character of the aromatic amine groups and the stability of the methylenebis(oxy) linkage.
The primary amine groups of this compound are nucleophilic and readily participate in a variety of reactions to form a diverse range of derivatives. These reactions are characteristic of aromatic amines and are fundamental to its application in synthesis.
Polymerization: As a diamine, this compound is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The reaction with dianhydrides, typically in a two-step process, proceeds through a poly(amic acid) intermediate which is subsequently cyclized via thermal or chemical imidization to form the final polyimide. researchgate.netnii.ac.jpresearchgate.net The properties of the resulting polymer, including its thermal stability and solubility, are influenced by the structure of both the diamine and the dianhydride. researchgate.net The general scheme for polyimide formation is a cornerstone of its industrial application.
Schiff Base Formation: The amine groups readily condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent. researchgate.netrsc.org The formation of these derivatives can be monitored using spectroscopic techniques to identify intermediates and the final product. nih.gov
Acylation and Alkylation: The nitrogen atoms can be acylated by reacting with acyl chlorides or anhydrides, and alkylated with alkyl halides. These reactions modify the electronic properties and steric environment of the amine groups.
Diazotization: Like other aromatic primary amines, this compound can undergo diazotization upon treatment with nitrous acid at low temperatures. The resulting bis-diazonium salt can then be used in a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of functional groups onto the aromatic rings. researchgate.netmdpi.com
A summary of common amination reactions is presented in the interactive table below.
| Reaction Type | Reagent | Product Type |
| Polycondensation | Dianhydride | Polyimide |
| Condensation | Aldehyde/Ketone | Schiff Base |
| Acylation | Acyl Halide/Anhydride | Amide |
| Diazotization | Nitrous Acid | Diazonium Salt |
Acid-Catalyzed Cleavage: The most common method for cleaving such ether linkages is through acid catalysis. mdpi.com The reaction is initiated by protonation of one of the ether oxygens, followed by nucleophilic attack of a conjugate base (e.g., a halide ion) or a solvent molecule. umn.edu The reaction can proceed through either an S\N1 or S\N2 mechanism, depending on the stability of the potential carbocation intermediates. Given the structure of this compound, an S\N1-type mechanism involving a stabilized benzylic-type carbocation is plausible. The cleavage of the bridge would ultimately yield 2-aminophenol (B121084) and formaldehyde (B43269) or its derivatives.
Catalytic Cleavage: Metal-catalyzed hydrogenolysis is another potential route for the cleavage of the C-O bonds in the methylenebis(oxy) bridge. nih.govosti.gov Catalysts such as palladium or nickel can facilitate the reductive cleavage of the ether linkages, particularly under hydrogen pressure. researchgate.net
Oxidative Cleavage: While less common for this specific type of linkage, oxidative cleavage could potentially occur under harsh oxidizing conditions, leading to the decomposition of the molecule.
The general mechanism for acid-catalyzed cleavage is depicted below:
Protonation of an ether oxygen.
Formation of a carbocation intermediate and an alcohol.
Nucleophilic attack on the carbocation.
The aromatic amine functionalities in this compound are redox-active and can undergo oxidation through various chemical and electrochemical pathways. nii.ac.jp The oxidation potential is influenced by the electronic properties of the substituents on the aromatic ring. rsc.orgresearchgate.netebrary.netbeilstein-journals.orgrsc.org
Electrochemical Oxidation: Cyclic voltammetry studies on anilines show that they undergo oxidation, typically involving the formation of a radical cation as the initial step. researchgate.netbeilstein-journals.orgmdpi.commdpi.com This initial species can then undergo further reactions, including dimerization and polymerization. For this compound, the presence of two amine groups would likely lead to complex electrochemical behavior with multiple oxidation waves. The oxidation potential would be influenced by the electron-donating nature of the ether linkage.
Chemical Oxidation: Aromatic amines can be oxidized by a variety of chemical oxidizing agents. The products of such oxidations can range from colored dimeric and oligomeric species to quinones, depending on the oxidant and reaction conditions. In situ spectroscopic techniques like FT-IR have been used to identify intermediate species such as dimers formed during the oxidation of aniline (B41778). researchgate.netresearchgate.netresearchgate.net It is expected that the oxidation of this compound would proceed through similar intermediates.
The general mechanism for the initial stages of aniline oxidation involves:
One-electron oxidation to form a radical cation.
Coupling of radical cations to form dimers (e.g., head-to-tail or tail-to-tail).
Further oxidation and polymerization.
Kinetic and Thermodynamic Aspects of Reactions
Polymerization Kinetics: The kinetics of polyimide formation from aromatic diamines and dianhydrides are complex. The initial formation of the poly(amic acid) is typically fast, while the subsequent imidization step is the rate-determining step. researchgate.net The rate of imidization is influenced by temperature, catalyst, and the chemical structure of the monomers. mdpi.com
Thermodynamics of Imidization: The imidization of poly(amic acids) is a cyclodehydration reaction that is generally thermodynamically favorable. mdpi.com However, the reaction is often reversible, and the removal of water is necessary to drive the reaction to completion.
The table below provides a qualitative overview of factors influencing the kinetics and thermodynamics of polyimide formation.
| Factor | Effect on Kinetics | Effect on Thermodynamics |
| Increased Temperature | Increases reaction rate | Can shift equilibrium towards reactants (for exothermic reactions) |
| Presence of Catalyst | Increases rate of imidization | Does not affect equilibrium position |
| Electron-donating groups on diamine | Increases nucleophilicity and initial reaction rate | May slightly affect the overall enthalpy of reaction |
| Removal of Water | No direct effect on rate constants | Drives the equilibrium towards polyimide formation |
Influence of Reaction Environment on Chemical Transformations
The environment in which reactions of this compound are carried out has a profound impact on the reaction pathways and product distribution.
Solvent Effects: The choice of solvent is critical, particularly in polymerization reactions. Polar aprotic solvents are commonly used for the synthesis of poly(amic acids) as they can solvate the growing polymer chains and facilitate the reaction. researchgate.net The solvent can also influence the rate of reaction and the final properties of the polymer. nih.gov For other reactions, the polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction mechanism. jmchemsci.com
pH Effects: The pH of the reaction medium can significantly influence the reactivity of the amine groups. In acidic solutions, the amine groups will be protonated, which deactivates them towards electrophilic attack. Conversely, in basic solutions, the nucleophilicity of the amine groups is enhanced. The pH also plays a crucial role in the acid-catalyzed cleavage of the methylenebis(oxy) bridge.
Temperature: Temperature is a key parameter that affects the rate of most chemical reactions. For polymerization, a careful temperature profile is often required to control the molecular weight and properties of the resulting polymer. Higher temperatures can also promote side reactions or degradation.
Investigation of Intermediate Species and Transition States
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates and the understanding of the structure of transition states.
Spectroscopic Identification of Intermediates: Spectroscopic techniques are powerful tools for studying reaction intermediates. For instance, in situ FT-IR spectroscopy has been successfully employed to observe the formation of dimeric intermediates during the electrochemical oxidation of aniline. researchgate.netresearchgate.netresearchgate.net Similar techniques could be applied to study the reaction pathways of this compound.
Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. This approach can provide indirect evidence for the existence of a particular intermediate. acs.orgdatapdf.com
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to model reaction mechanisms, calculate the energies of intermediates and transition states, and predict reaction pathways. acs.org Such computational studies can provide valuable insights into the reactivity of this compound and its derivatives, complementing experimental findings.
Polymerization and Material Science Applications of 2,2 Methylenebis Oxy Dianiline
Role as a Monomer in Advanced Polymer Synthesis
The structure of 2,2'-[Methylenebis(oxy)]dianiline, with two primary amine groups attached to separate phenyl rings linked by a flexible methylenebis(oxy) group, makes it a prime candidate as a monomer for various polymerization reactions. This arrangement allows for the creation of polymers with a unique combination of properties.
This compound is well-suited for step-growth polymerization, particularly polycondensation reactions. In these reactions, the diamine monomer reacts with a comonomer, such as a dicarboxylic acid or a dianhydride, to form a polymer with the elimination of a small molecule like water or alcohol.
Similarly, reaction with dicarboxylic acids or their derivatives would yield polyamides . The specific architecture of the resulting polymers—whether linear, branched, or cross-linked—would depend on the functionality of the comonomer and the reaction conditions. The non-linear "meta" and "ortho" linkages provided by the 2,2'- positioning of the amine and ether groups can lead to amorphous polymers with good solubility in organic solvents. alfa-chemistry.com
The polymerization involving this compound would proceed through nucleophilic substitution. In the case of polyimide synthesis, the amine groups of the diamine would attack the carbonyl carbons of the dianhydride in a polar aprotic solvent. nsf.gov This initially forms a poly(amic acid) precursor, which is then typically converted to the final polyimide through thermal or chemical imidization, a process involving cyclodehydration.
The reactivity of the amine groups in this compound is a key factor in the polymerization kinetics. The basicity of the amine groups, influenced by the electronic effects of the rest of the molecule, will determine the rate of the polycondensation reaction. nsf.gov
Design and Synthesis of this compound-Based Polymeric Materials
The design of polymers from this compound allows for a high degree of control over the final material's properties. By carefully selecting the comonomer, chemists can tune the thermal stability, mechanical strength, and solubility of the resulting polymer.
For instance, using a rigid aromatic dianhydride would likely result in a polyimide with a high glass transition temperature (Tg) and good thermal stability, while the inherent flexibility of the this compound monomer would help maintain processability. bldpharm.com Conversely, reaction with a more flexible aliphatic dicarboxylic acid would lead to a more flexible polyamide with a lower Tg.
The synthesis of these polymers is typically carried out in high-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The polymerization is often conducted under an inert atmosphere to prevent oxidation of the amine monomers.
Functionalization of Polymeric Systems via this compound Incorporation
The incorporation of this compound into a polymer backbone provides opportunities for further functionalization. The ether linkages within the monomer unit can influence the polymer's interaction with solvents and other molecules. While the primary amine groups are consumed during polymerization, the aromatic rings can be subject to post-polymerization modification, although this is less common for polyimides due to their chemical resistance.
A more direct approach to functionalization is to use this compound as a component in a copolymer. By varying the ratio of this diamine to other diamines in the polymerization reaction, it is possible to precisely control the properties of the resulting copolymer. bldpharm.com This strategy allows for the creation of materials with a tailored balance of properties, such as thermal stability and flexibility.
Computational and Theoretical Investigations of 2,2 Methylenebis Oxy Dianiline
Molecular Dynamics Simulations and Conformational Space Exploration
Molecular dynamics (MD) simulations and detailed conformational analyses are powerful tools for understanding the flexibility and preferred spatial arrangements of molecules. These computational methods can elucidate the dynamic behavior of a molecule over time, providing insights into its interactions and properties. For a molecule like 2,2'-[Methylenebis(oxy)]dianiline, with its flexible methylene (B1212753) bridge and rotatable ether linkages, such studies would be invaluable in determining the accessible conformations and the energy barriers between them.
However, a thorough search of the scientific literature reveals a lack of specific MD simulations or exhaustive conformational analyses for this compound. While general principles of conformational analysis can be applied, the specific energetic landscape of this compound, dictated by the interplay of steric and electronic effects of the aminophenoxy groups, has not been computationally mapped.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. youtube.comyoutube.com These models are instrumental in drug discovery and materials science for predicting the properties of new compounds and for understanding the structural features that govern their behavior. youtube.comnih.gov The development of a QSAR or QSPR model requires a dataset of structurally related compounds with experimentally determined activities or properties.
Currently, there are no published QSAR or QSPR studies that specifically focus on a series of compounds centered around the this compound scaffold. The establishment of such a model would necessitate the synthesis and testing of a library of derivatives to generate the necessary data for correlation. Without such data, the predictive power of QSAR/QSPR for this particular chemical class remains untapped.
While computational studies on related isomers or analogous structures exist, the direct application of their findings to this compound would be speculative. The precise positioning of the amino and oxy groups in the 2,2'- configuration is expected to impart unique conformational and electronic characteristics that would require a dedicated computational investigation to be fully understood. The absence of such studies highlights a gap in the current scientific knowledge regarding this compound.
Advanced Spectroscopic and Analytical Characterization of 2,2 Methylenebis Oxy Dianiline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2,2'-[Methylenebis(oxy)]dianiline and its derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, while 2D NMR techniques can reveal through-bond and through-space correlations, aiding in definitive assignments.
For derivatives such as 4,4′-methylenebis(2,6-diethylaniline), specific chemical shifts in ¹H NMR spectra, recorded in DMSO-d6, are observed. nih.govresearchgate.net The aromatic protons typically appear as a singlet, with the amine (NH₂) and methylene (B1212753) (CH₂) bridge protons also giving characteristic signals. nih.govresearchgate.net The ethyl substituents show expected quartet and triplet patterns. nih.govresearchgate.net In the case of its chlorinated derivative, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the chemical shifts of the aromatic and methylene protons are altered due to the electronic effects of the chlorine atom. nih.govresearchgate.net
The structure of complex derivatives, including Schiff bases derived from methylenebis anilines, is also confirmed using ¹H and ¹³C NMR. researchgate.net For instance, the formation of an imine (CH=N) bond is confirmed by a characteristic signal in the ¹H NMR spectrum. researchgate.net Studies on other complex structures, like trypsin inhibitors with disulfide bridges, have utilized 2D NMR to confirm the connectivity and spatial arrangement of amino acid residues, demonstrating the power of this technique in analyzing large molecules derived from simpler building blocks. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Methylenebis(aniline) Derivatives in DMSO-d6
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) | Methylene Bridge (ppm) | Alkyl Protons (ppm) | Source |
|---|---|---|---|---|---|
| 4,4′-Methylenebis(2,6-diethylaniline) | 6.64 (s, 4H) | 4.29 (s, 4H) | 3.56 (s, 2H) | 2.42 (q, 8H), 1.09 (t, 12H) | nih.govresearchgate.net |
¹³C NMR data is also available for various related compounds, providing complementary information for full structural assignment. researchgate.netchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the molecular vibrations of this compound and its derivatives.
The IR spectra of related aromatic diamines show characteristic absorption bands. For a Schiff base derivative, notable IR bands include C-H stretches from aromatic and aliphatic groups, a strong C=N imine stretch, and various C=C aromatic stretches. researchgate.net A comparative study on 4,4'-methylenedianiline (B154101) (MDA) and its parent compound, diphenylmethane, used FT-IR and FT-Raman data to make tentative vibrational assignments. nih.gov These assignments are often supported by computational calculations, such as Density Functional Theory (DFT), to correlate observed frequencies with specific vibrational modes. nih.govnih.gov
Raman spectroscopy offers complementary information. For 2,2'-(Ethylenedioxy)dianiline, a close structural analog, Raman spectra have been documented. spectrabase.com In the analysis of 1,3-dianiline squarate, another related compound, the most intense Raman bands were assigned to phenyl ring breathing, C-H/N-H deformations, C-N stretching, and in-plane phenyl ring stretching modes. usp.br The position and intensity of the ring breathing mode in particular can be sensitive to substitution on the aniline (B41778) ring. nih.gov
Table 2: Key Vibrational Bands (cm⁻¹) for Aniline Derivatives
| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Compound Type / Source |
|---|---|---|---|
| Aromatic C-H Stretch | 3068 | - | Schiff Base Derivative researchgate.net |
| Aliphatic C-H Stretch | 2926, 2872 | - | Schiff Base Derivative researchgate.net |
| C=N Imine Stretch | 1659 | - | Schiff Base Derivative researchgate.net |
| C=C Aromatic Stretch | 1609, 1583, 1547, 1505 | 1605 | Schiff Base Derivative researchgate.net, Dianiline Squarate usp.br |
| Phenyl Ring Breathing | - | 999 | Dianiline Squarate usp.br |
These vibrational signatures are critical for confirming the presence of key functional groups and for studying intermolecular interactions like hydrogen bonding.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. The monoisotopic mass of the parent compound, C₁₃H₁₄N₂O₂, is 230.105528 g/mol . epa.gov
This technique provides a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For example, in the analysis of a Schiff base derivative using MALDI-TOF-MS, a prominent peak corresponding to the protonated ligand ([L+H]⁺) was observed at m/z 641.08, confirming its molecular weight. researchgate.net
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, analysis of related compounds like Oxirane, 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis- shows the utility of electron ionization mass spectrometry. nist.gov The fragmentation pattern helps to piece together the different components of the molecule, corroborating the structure proposed by other spectroscopic methods like NMR and IR.
Electron Microscopy (SEM, TEM) and Surface Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are primarily used to investigate the morphology, topography, and microstructure of materials at the micro- and nanoscale. While these methods are not typically applied to the analysis of small, crystalline molecules like this compound itself, they are indispensable for characterizing the polymers, composites, and other materials synthesized from it.
For instance, if this compound were used as a monomer to create a polyimide or as a curing agent for an epoxy resin, SEM would be employed to visualize the surface features of the resulting polymer film or composite. It could reveal information about surface roughness, porosity, and the dispersion of any filler particles.
TEM would be used to examine the internal structure or nanostructure of these materials. For example, in a polymer blend or a block copolymer derived from this diamine, TEM could be used to visualize the different phases and determine the size and shape of the domains.
Surface analysis techniques, often used in conjunction with electron microscopy, such as X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM), would provide further information on the elemental composition of the surface and its nanoscale topography, respectively. While direct SEM/TEM studies on the title compound are not available, the characterization of materials like graphene oxide often involves these methods to confirm structural properties. researchgate.net
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are critical for evaluating the thermal stability and phase behavior of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For polymers or materials derived from this compound, TGA is used to determine the onset of thermal decomposition, the rate of degradation, and the amount of residual char at high temperatures. This information is vital for assessing the material's thermal stability and its suitability for high-temperature applications.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect thermal events such as melting (Tm), crystallization (Tc), and glass transitions (Tg). For a semicrystalline polymer derived from the title compound, DSC would show a glass transition, a crystallization exotherm upon cooling, and a melting endotherm upon heating. For an amorphous polymer, only the glass transition would be observed. This data is crucial for understanding the processing window and service temperature range of the material.
While specific TGA and DSC data for this compound were not found in the search results, the synthesis of its derivatives often involves heating steps where thermal stability is a key factor. nih.govresearchgate.net The thermal properties are a cornerstone of characterization for the polymers and resins these molecules are designed to create.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic techniques are essential for the purification, separation, and analysis of this compound, its derivatives, and related reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound and for monitoring the progress of a reaction. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. Different detectors, such as UV-Vis, can be used for quantification.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable derivatives. GC has been used to analyze related compounds like Oxirane, 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis-. nist.gov
These techniques are also powerful for separating isomers. For example, chromatography has been successfully used to separate diastereoisomeric esters formed from racemic alcohols and optically active acids, demonstrating its utility in chiral separations. nih.gov This capability would be relevant for derivatives of this compound that possess stereocenters.
Electrophoretic techniques, while more commonly associated with biological macromolecules, can also be applied to charged small molecules and are used in certain analytical contexts for separation based on charge and size.
Environmental Transformation and Degradation Mechanisms of 2,2 Methylenebis Oxy Dianiline
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For 2,2'-[Methylenebis(oxy)]dianiline, the key abiotic pathways are likely hydrolysis and photolysis.
Hydrolysis: This process is a chemical reaction with water. The rate of hydrolysis is often dependent on the solution's pH and temperature. The ether linkages (-O-CH₂-O-) in the this compound molecule could be susceptible to cleavage under specific environmental pH conditions, breaking the molecule into smaller components. Studies on analogous compounds show that degradation rates can increase with rising temperatures and at particularly high or low pH levels. nih.gov For instance, research on other chemicals has demonstrated that a change in pH from 3.0 to 9.0 can significantly accelerate degradation. nih.gov However, for structurally similar aromatic amines like MDA, hydrolysis is generally considered a slow process. researchgate.net
Photolysis: This is degradation driven by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines are often susceptible to phototransformation. The aniline (B41778) rings in the molecule can absorb light energy, leading to the formation of reactive species that can be oxidized. researchgate.net This process could lead to the formation of various byproducts, including polymerized species. researchgate.net The efficiency of photolysis depends on factors like sunlight intensity, water clarity, and the presence of other substances in the water that can act as photosensitizers.
Biotic Degradation Mechanisms and Microbial Interactions
Biotic degradation, or biodegradation, is the breakdown of substances by living organisms, primarily bacteria and fungi. This is a crucial pathway for the removal of organic pollutants from the environment.
The biodegradation of this compound can occur in the presence (aerobic) or absence (anaerobic) of oxygen.
Aerobic Degradation: In an oxygen-rich environment, microorganisms can use enzymes like oxygenases to attack the molecule. This process could involve cleaving the ether bridge or opening the aromatic rings. For the related compound MDA, degradation by activated sludge has been reported, suggesting that microbial communities in wastewater treatment plants can break it down. researchgate.net It is plausible that the degradation pathway for this compound would be similar to that of aniline, which involves the cleavage of the bridge between the two aromatic rings. researchgate.net
Anaerobic Degradation: In environments without oxygen, such as deep sediments or certain groundwater zones, a different set of microorganisms would be responsible for degradation. The transformation pathways under these conditions would differ significantly from aerobic processes.
A key interaction with the environment for aromatic amines is their tendency to bind strongly and often irreversibly to soil and sediment organic matter. researchgate.net This binding, or sorption, reduces the amount of the chemical available in the water phase for transport or degradation. Studies on MDA have shown that a significant percentage becomes covalently bound to soil organic matter within days, which would likely slow its rate of mineralization. researchgate.net
Identification and Characterization of Transformation Products
When this compound degrades, it forms new compounds known as transformation products or metabolites. Identifying these products is essential for a complete environmental risk assessment.
The specific products formed depend on the degradation pathway.
Hydrolysis of the ether linkages could potentially yield 2-aminophenol (B121084) .
Biodegradation may lead to a variety of intermediate compounds. For similar aromatic amines like MDA, N-acetylated metabolites have been identified in biological systems, which involves the addition of an acetyl group to the nitrogen atoms. nih.gov A sensitive gas chromatography/mass spectrometry (GC/MS) method has been developed to detect these N-acetylated metabolites in urine, indicating this is a possible transformation pathway. nih.gov
Advanced analytical techniques are necessary to isolate and identify these products from complex environmental samples like soil or water. The primary methods used are:
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem MS (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) , which is often used for volatile compounds or those that can be made volatile through a process called derivatization. nih.gov
Fate and Transport Research Methodologies in Environmental Compartments
Understanding how this compound moves through and persists in the environment requires a combination of laboratory experiments, field monitoring, and computer modeling. researchgate.net
Laboratory Studies:
Batch Sorption Tests: These experiments are used to quantify how the chemical partitions between water and solid phases like soil or sediment. This is crucial for predicting its mobility. itrcweb.org Aromatic amines often show strong sorption to organic carbon in soil. itrcweb.org
Degradation Kinetics Studies: These lab tests measure the rate of degradation under controlled conditions (e.g., specific pH, temperature, microbial populations) to determine the compound's half-life, a measure of its persistence. nih.govresearchgate.net
Field Studies:
Monitoring programs at contaminated sites involve collecting samples of soil, groundwater, and surface water to measure the concentration of the parent compound and its identified transformation products. This provides real-world data on the chemical's behavior.
Modeling:
Fate and Transport Models: These are computer simulations that use data from laboratory and field studies to predict a chemical's movement and concentration over time and distance. researchgate.netresearchgate.net These models integrate processes like advection (movement with water flow), dispersion, sorption, and degradation to forecast the extent of a contamination plume. itrcweb.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
